N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide
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Overview
Description
N’-((4-Oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide is a synthetic organic compound with the molecular formula C17H18N2O3 It is a member of the hydrazone family, characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-Oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-((4-Oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-((4-Oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the chromene ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-((4-Oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of enzymes such as cholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Materials Science: It can be used in the development of new materials with specific optical or electronic properties.
Biological Research: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-((4-Oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases. The compound may also exhibit antioxidant properties by scavenging free radicals and chelating metal ions.
Comparison with Similar Compounds
Similar Compounds
N’-((4-Oxo-4H-chromen-3-yl)methylene)nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety.
N’-((4-Oxo-4H-chromen-3-yl)methylene)hexadecanohydrazide: Similar structure but with a longer alkyl chain.
Uniqueness
N’-((4-Oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide is unique due to its specific hydrazone linkage and the presence of a cyclohexane ring. This structural feature may impart distinct chemical and biological properties compared to other hydrazone derivatives.
Properties
CAS No. |
477733-88-3 |
---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H18N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,21)/b18-10+ |
InChI Key |
GTOQRIOMLXUJJY-VCHYOVAHSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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